molecular formula C42H72O13 B14856977 Gynosaponin TN2

Gynosaponin TN2

Cat. No.: B14856977
M. Wt: 785.0 g/mol
InChI Key: UWUZNWOONZAPGM-ZCSYAMIWSA-N
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Description

Gynosaponin TN2 is a dammarane saponin isolated from the plant Gynostemma pentaphyllum. This compound is known for its various biological activities, including anti-Parkinsonian effects. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neurology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Gynosaponin TN2 involves the extraction and isolation from Gynostemma pentaphyllum. The process typically includes:

    Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

    Purification: The crude extract is purified using chromatographic techniques such as column chromatography.

    Isolation: The purified extract is further processed to isolate this compound using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of the compound .

Chemical Reactions Analysis

Types of Reactions

Gynosaponin TN2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .

Mechanism of Action

Gynosaponin TN2 exerts its effects through the modulation of extracellular signal-regulated protein kinases 1 and 2 activation. It inhibits L-DOPA-induced sustained extracellular signal-regulated protein kinases 1 and 2 phosphorylation and reduces L-DOPA-induced JNK1/2 phosphorylation and cleaved caspase-3 expression. This mechanism suggests that this compound protects against L-DOPA-induced apoptotic cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gynosaponin TN2 is unique due to its specific anti-Parkinsonian activity and its ability to modulate extracellular signal-regulated protein kinases 1 and 2 activation. This distinguishes it from other similar compounds like gypenosides and ginsenosides .

Properties

Molecular Formula

C42H72O13

Molecular Weight

785.0 g/mol

IUPAC Name

(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-6-methyl-2-[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,3,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,55-37-34(50)32(48)30(46)25(54-37)19-52-36-33(49)31(47)29(45)21(3)53-36)22-12-15-41(8)28(22)23(43)17-27-39(6)18-24(44)35(51)38(4,5)26(39)13-16-40(27,41)7/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36+,37-,39-,40+,41+,42-/m0/s1

InChI Key

UWUZNWOONZAPGM-ZCSYAMIWSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@](C)(CCC=C(C)C)[C@H]3CC[C@@]4([C@@H]3[C@@H](C[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6(C)C)O)O)C)C)O)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C)(CCC=C(C)C)C3CCC4(C3C(CC5C4(CCC6C5(CC(C(C6(C)C)O)O)C)C)O)C)O)O)O)O)O)O

Origin of Product

United States

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